

# Technical Support Center: Understanding the Impact of Efflux Pumps on Avycaz® Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avycaz

Cat. No.: B12723627

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of bacterial efflux pumps on the efficacy of **Avycaz®** (ceftazidime-avibactam) in laboratory settings.

## Frequently Asked Questions (FAQs)

**Q1:** We are observing higher-than-expected Minimum Inhibitory Concentrations (MICs) for **Avycaz** against our laboratory strain of *Pseudomonas aeruginosa*. Could efflux pumps be responsible?

**A1:** Yes, the overexpression of intrinsic efflux pumps is a known mechanism that can reduce the susceptibility of *P. aeruginosa* to **Avycaz**. The primary efflux pump implicated is the Resistance-Nodulation-Division (RND) type pump, MexAB-OprM. Overexpression of this pump can lead to a modest increase in the MIC of **Avycaz**, typically by about four-fold in laboratory strains like PAO1.<sup>[1]</sup> This is often due to the efflux of the avibactam component, which reduces its effective intracellular concentration and ability to inhibit  $\beta$ -lactamases like AmpC.<sup>[2][3]</sup>

**Q2:** How significant is the impact of the AcrAB-TolC efflux pump on **Avycaz** efficacy in *Klebsiella pneumoniae*?

**A2:** In *Klebsiella pneumoniae*, the AcrAB-TolC efflux pump can contribute to reduced susceptibility to **Avycaz**, but its impact is often observed in concert with other resistance mechanisms.<sup>[4][5]</sup> For instance, resistance to **Avycaz** in *K. pneumoniae* often involves a

combination of factors such as mutations in the KPC  $\beta$ -lactamase, porin loss (OmpK35/36), and increased efflux activity.<sup>[5]</sup> Strains with mutations in regulators like ramR, which leads to overexpression of the AcrAB-TolC pump, may exhibit elevated MICs.<sup>[4]</sup>

Q3: We suspect efflux pump involvement in our experiments. How can we confirm this?

A3: There are two primary approaches to investigate the role of efflux pumps:

- **Phenotypic Assays:** You can perform MIC testing in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine  $\beta$ -Naphthylamide (PA $\beta$ N). A significant reduction (typically  $\geq 4$ -fold) in the **Avycaz** MIC in the presence of the EPI suggests that efflux is contributing to the observed resistance. However, studies have shown that the reduction in **Avycaz** MIC with PA $\beta$ N can sometimes be minor (around 2-fold), indicating a complex interplay of resistance mechanisms.<sup>[6][7]</sup>
- **Genotypic/Expression Analysis:** Quantify the expression levels of the efflux pump genes (e.g., mexA or mexB for *P. aeruginosa*; acrA or acrB for *K. pneumoniae*) using quantitative real-time PCR (qRT-PCR). A significant upregulation of these genes in your test strain compared to a susceptible reference strain (e.g., PAO1) is a strong indicator of efflux-mediated resistance.

Q4: Does avibactam itself inhibit efflux pumps?

A4: No, avibactam is a  $\beta$ -lactamase inhibitor and is not known to have inhibitory activity against bacterial efflux pumps. In fact, avibactam can be a substrate for certain efflux pumps, such as MexAB-OprM in *P. aeruginosa*, which is why overexpression of this pump can reduce the overall efficacy of the ceftazidime-avibactam combination.<sup>[2][3]</sup>

Q5: Our strain shows high-level resistance to **Avycaz** (MIC  $> 16$   $\mu$ g/mL). Is this likely due to efflux alone?

A5: It is unlikely that efflux pump overexpression alone will confer high-level resistance to **Avycaz**. High-level resistance typically arises from the acquisition of  $\beta$ -lactamases that are not inhibited by avibactam (e.g., metallo- $\beta$ -lactamases) or from a combination of multiple resistance mechanisms.<sup>[1]</sup> In laboratory-derived mutants, high-level resistance is often associated with specific mutations in the target  $\beta$ -lactamase (e.g., KPC-3) combined with porin loss and/or efflux pump overexpression.<sup>[5]</sup>

# Troubleshooting Guide

| Issue Encountered                                                           | Potential Cause                                                    | Recommended Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                   |
|-----------------------------------------------------------------------------|--------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpectedly high Avycaz MIC in <i>P. aeruginosa</i>                        | Overexpression of the MexAB-OprM efflux pump.                      | <ol style="list-style-type: none"><li>1. Perform Avycaz MIC testing with and without the efflux pump inhibitor PA<math>\beta</math>N (See Protocol 2). A <math>\geq</math>4-fold MIC reduction is indicative of efflux involvement.</li><li>2. Quantify mexA or mexB gene expression via qRT-PCR (See Protocol 3). Compare expression to a wild-type strain (e.g., PAO1).</li></ol> |
| Avycaz MIC is elevated, but not restored to susceptible levels with an EPI. | Multiple resistance mechanisms are present.                        | <ol style="list-style-type: none"><li>1. Sequence the gene for the primary <math>\beta</math>-lactamase (e.g., ampC, blaKPC) to check for mutations that may affect avibactam binding.</li><li>2. Assess outer membrane permeability by analyzing the expression or sequence of porin genes (e.g., oprD).</li></ol>                                                                 |
| Variable or inconsistent Avycaz MIC results.                                | Instability of efflux pump expression or experimental variability. | <ol style="list-style-type: none"><li>1. Ensure consistent growth phases and inoculum preparation for all experiments.</li><li>2. Perform the Ethidium Bromide-Cartwheel Assay to qualitatively assess efflux pump activity across your bacterial population (See Protocol 4).</li></ol>                                                                                            |
| Avycaz resistance emerges during serial passage experiments.                | Selection for mutants with multiple resistance mechanisms.         | <ol style="list-style-type: none"><li>1. Characterize isolates from different time points.</li><li>2. Analyze for a step-wise increase in efflux pump gene expression (qRT-PCR).</li><li>3.</li></ol>                                                                                                                                                                               |

Perform whole-genome sequencing on resistant isolates to identify mutations in efflux pump regulators, porins, and  $\beta$ -lactamase genes.

## Quantitative Data Summary

Table 1: Impact of Efflux Pump Overexpression on **Avycaz** MICs in *Pseudomonas aeruginosa* PAO1 Isogenic Mutants

| Strain Genotype  | Relevant Characteristics                         | Ceftazidime MIC ( $\mu\text{g/mL}$ ) | Avycaz (Ceftazidime/A vibactam) MIC ( $\mu\text{g/mL}$ ) | Fold Change in Avycaz MIC vs. PAO1 |
|------------------|--------------------------------------------------|--------------------------------------|----------------------------------------------------------|------------------------------------|
| PAO1             | Wild-Type                                        | 1                                    | 0.5                                                      | -                                  |
| MexR mutant      | MexAB-OprM Overexpression                        | 4                                    | 2                                                        | 4                                  |
| AmpD mutant      | AmpC Hyperproduction                             | 128                                  | 2                                                        | 4                                  |
| AmpD-MexR mutant | AmpC Hyperproduction + MexAB-OprM Overexpression | 512                                  | 4                                                        | 8                                  |

Data synthesized from a study by Cabot et al. Avibactam restores the activity of ceftazidime against isogenic PAO1 mutants with chromosomal  $\beta$ -lactam resistance mechanisms.[\[1\]](#)

Table 2: Effect of Efflux Pump Inhibitor (PA $\beta$ N) on **Avycaz** MICs in Carbapenem-Resistant *P. aeruginosa* (Non-CP-CRPA)

| Metric                                          | Avycaz MIC ( $\mu\text{g/mL}$ ) without PA $\beta$ N | Avycaz MIC ( $\mu\text{g/mL}$ ) with PA $\beta$ N (25 $\mu\text{g/mL}$ ) |
|-------------------------------------------------|------------------------------------------------------|--------------------------------------------------------------------------|
| MIC50                                           | 8                                                    | 4                                                                        |
| MIC90                                           | 32                                                   | 16                                                                       |
| % of Isolates with $\geq 2$ -fold MIC reduction | -                                                    | 37.6%                                                                    |
| % of Isolates with $\geq 4$ -fold MIC reduction | -                                                    | A non-minor proportion                                                   |

Data adapted from Gomis-Font et al., highlighting that while many isolates show some reduction in MIC, the effect is often modest.[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### Protocol 1: Broth Microdilution for Avycaz MIC Determination (CLSI-based)

- Preparation of **Avycaz** Stock: Prepare a stock solution of ceftazidime and a separate stock of avibactam. The final concentration of avibactam in the assay wells must be fixed at 4  $\mu\text{g/mL}$ .
- Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of ceftazidime in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Add avibactam to each well to achieve a final concentration of 4  $\mu\text{g/mL}$ . The final volume in each well should be 100  $\mu\text{L}$ .
- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation: Add 100  $\mu\text{L}$  of the standardized bacterial inoculum to each well of the microtiter plate.
- Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

- Reading the MIC: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.

## Protocol 2: MIC Determination with an Efflux Pump Inhibitor (EPI)

- Procedure: Follow the steps outlined in Protocol 1.
- EPI Addition: Prepare two sets of microtiter plates. In the second set, add the EPI (e.g., PAβN) to each well at a fixed, sub-inhibitory concentration (e.g., 25 µg/mL).
- Comparison: Determine the **Avycaz** MIC in the absence and presence of the EPI. A reduction of four-fold or greater in the MIC with the EPI is considered a significant indicator of efflux pump activity.

## Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

- RNA Extraction: Grow bacterial strains (test strain and a susceptible control like *P. aeruginosa* PAO1) to mid-logarithmic phase in a suitable broth. Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.
- qRT-PCR: Perform qRT-PCR using a suitable master mix (e.g., SYBR Green) and primers specific for the target efflux pump gene (e.g., *mexB*, *acrB*) and a housekeeping gene for normalization (e.g., *rpoD*, *gyrB*).
- Cycling Conditions: A typical protocol includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 60s).
- Data Analysis: Calculate the relative expression of the target gene using the  $2^{-\Delta\Delta Ct}$  method, normalizing the expression of the target gene to the housekeeping gene and comparing the test strain to the control strain.

## Protocol 4: Ethidium Bromide-Agar Cartwheel Method for Phenotypic Efflux Detection

- Plate Preparation: Prepare Mueller-Hinton agar plates containing varying concentrations of ethidium bromide (EtBr), typically ranging from 0.5 to 2.5 µg/mL. Protect plates from light.
- Inoculum Preparation: Grow bacterial cultures overnight and adjust the turbidity to a 0.5 McFarland standard.
- Inoculation: Using a sterile swab, streak the bacterial strains from the edge of the plate towards the center, resembling the spokes of a wheel. Include a known wild-type (low efflux) and a known hyper-effluxing strain as negative and positive controls, respectively.
- Incubation: Incubate the plates at 37°C for 16-18 hours.
- Visualization: Visualize the plates under a UV transilluminator. Strains with active efflux will pump out the EtBr and show minimal to no fluorescence. Strains with poor efflux will accumulate EtBr and fluoresce brightly. The level of efflux activity is inversely proportional to the fluorescence.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of **Avycaz** action and the role of efflux pumps.

[Click to download full resolution via product page](#)

Caption: Workflow for investigating efflux pump-mediated **Avycaz** resistance.

[Click to download full resolution via product page](#)

Caption: Troubleshooting flowchart for unexpected **Avycaz** resistance.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Activity of Ceftazidime-Avibactam against Clinical and Isogenic Laboratory *Pseudomonas aeruginosa* Isolates Expressing Combinations of Most Relevant  $\beta$ -Lactam Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of activity of ceftazidime-avibactam due to MexAB-OprM efflux and overproduction of AmpC cephalosporinase in *Pseudomonas aeruginosa* isolated from patients suffering from cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. *Klebsiella pneumoniae* Mutants Resistant to Ceftazidime-Avibactam Plus Aztreonam, Imipenem-Relebactam, Meropenem-Vaborbactam, and Cefepime-Taniborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant *Pseudomonas aeruginosa* [frontiersin.org]
- To cite this document: BenchChem. [Technical Support Center: Understanding the Impact of Efflux Pumps on Avycaz® Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12723627#impact-of-efflux-pumps-on-avycaz-efficacy-in-laboratory-strains>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)